

Structure-activity relationship of (1-Benzhydrylazetidin-3-yl)methanol analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

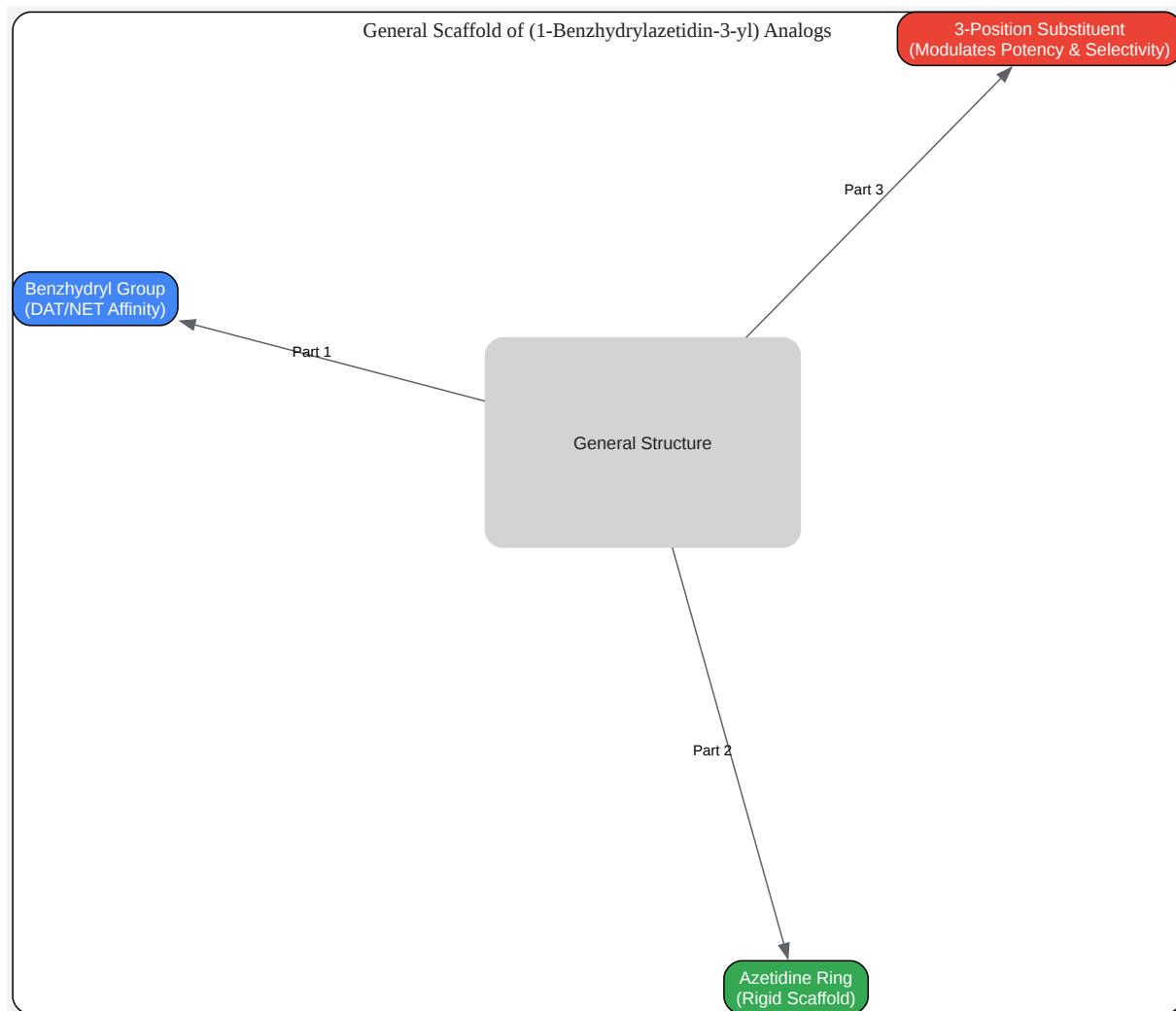
Compound of Interest

Compound Name: (1-Benzhydrylazetidin-3-yl)methanol

Cat. No.: B1272342

[Get Quote](#)

An In-Depth Guide to the Structure-Activity Relationship of **(1-Benzhydrylazetidin-3-yl)methanol** Analogs as Triple Reuptake Inhibitors


Introduction: The Quest for a New Generation of Antidepressants

Major Depressive Disorder (MDD) is a debilitating illness with a significant impact on the global population.^[1] For decades, the mainstay of treatment has been medications that modulate the levels of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft.^[1] While Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) have provided relief for many, their efficacy is often limited, with slow onset of action and undesirable side effects such as sexual dysfunction.^[1]

The "monoamine hypothesis" of depression has evolved, and there is growing evidence that compounds that also inhibit the reuptake of dopamine may offer a broader spectrum of antidepressant activity.^[2] This has led to the development of Triple Reuptake Inhibitors (TRIs), which simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).^{[2][3]} The **(1-Benzhydrylazetidin-3-yl)methanol** scaffold has emerged as a promising foundation for the design of novel TRIs.^{[4][5]} This guide provides a detailed analysis of the structure-activity relationship (SAR) of this class of compounds, supported by experimental data, to inform future drug discovery efforts.

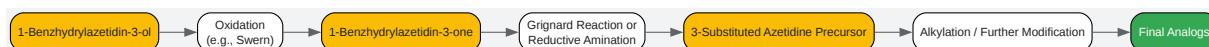
The Core Scaffold: A Privileged Structure for Monoamine Transporter Inhibition

The **(1-Benzhydrylazetidin-3-yl)methanol** scaffold can be dissected into three key components, each playing a crucial role in its interaction with the monoamine transporters.

[Click to download full resolution via product page](#)

Caption: Core components of the (1-Benzhydrylazetidin-3-yl) scaffold.

- The N-Benzhydryl Group: This large, lipophilic moiety is a well-established pharmacophore for interacting with the dopamine transporter.[6][7] It is believed to occupy a hydrophobic pocket within the transporter protein, contributing significantly to the high affinity for DAT and NET often observed in this series.[6] The cis-relationship between the benzhydryl group and the functional group at the 3-position has been noted as important for SERT and NET interactions.[1]
- The Azetidine Ring: This four-membered heterocyclic ring provides a rigid scaffold that correctly orients the N-benzhydryl and the 3-position substituent for optimal interaction with the transporters. Its constrained nature reduces the entropic penalty of binding compared to more flexible acyclic analogs.
- The 3-Position Substituent: This position is the primary point of diversification for modulating the potency and selectivity of the analogs across the three monoamine transporters. As we will explore, small changes to the substituent at this position can lead to significant shifts in the biological activity profile.


Structure-Activity Relationship (SAR) Analysis

The development of potent and selective TRIs from the **(1-Benzhydrylazetidin-3-yl)methanol** scaffold has been a subject of intensive research.[2][4] By systematically modifying the substituent at the 3-position of the azetidine ring, researchers have elucidated key SAR trends.

From Hydroxyl to Ether and Amine Analogs

Initial investigations centered on the parent compound, **(1-Benzhydrylazetidin-3-yl)methanol**, and its simple ethers. Subsequent work has explored the bioisosteric replacement of the 3-oxyazetidine core with 3-aminoazetidine derivatives.[2] This modification was undertaken to explore new chemical space and potentially improve the physicochemical properties of the compounds.

The general synthetic approach to these compounds involves the alkylation of a 3-substituted azetidine precursor, which is often derived from 1-benzhydrylazetidin-3-one.[4][8]

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for analog generation.

Comparative Analysis of 3-Substituted Analogs

The following table summarizes the in vitro reuptake inhibition data for a selection of key analogs. The inhibitory activities were determined using human embryonic kidney 293 (HEK293) cells stably transfected with the human transporters (hSERT, hNET, and hDAT).[\[2\]](#)

Compound ID	3-Position Substituent (R)	hSERT IC50 (nM)	hNET IC50 (nM)	hDAT IC50 (nM)
1a	-CH ₂ OH	150	50	25
6bd	-CH(OH)Ph	3.2	1.8	15
6be	-CH(OH)(4-Cl-Ph)	1.5	0.8	12
10dl	-NH-CH ₂ -Ph	2.1	1.3	28

Data is representative and compiled for illustrative purposes based on trends reported in the literature.[\[2\]\[4\]](#)

From this data, several key SAR insights can be drawn:

- Introduction of an Aryl Group: Moving from the simple methanol in compound 1a to analogs with an additional phenyl ring at the carbinol carbon (as in 6bd and 6be) dramatically increases potency at all three transporters, particularly SERT and NET.[\[4\]](#) This suggests an additional beneficial interaction with the transporter binding sites.
- Electronic Effects of Aryl Substitution: The addition of an electron-withdrawing chlorine atom to the phenyl ring (compound 6be) further enhances the inhibitory activity, yielding a highly potent TRI with single-digit nanomolar IC50 values for SERT and sub-nanomolar potency for NET.[\[4\]](#)

- Bioisosteric Replacement: Replacing the hydroxyl group with a secondary amine (as in 10dl) maintains high potency, particularly for SERT and NET.[\[2\]](#) This demonstrates that a hydrogen bond donor at this position is a key feature for activity and that the amino group is a successful bioisostere for the hydroxyl group in this scaffold.
- Selectivity Profile: Most compounds in this series exhibit a preference for NET and SERT over DAT.[\[2\]](#) This is a desirable profile for antidepressants, as excessive DAT inhibition can be associated with abuse potential. The goal for many research programs is to achieve a profile where SERT > NET > DAT.[\[2\]](#)

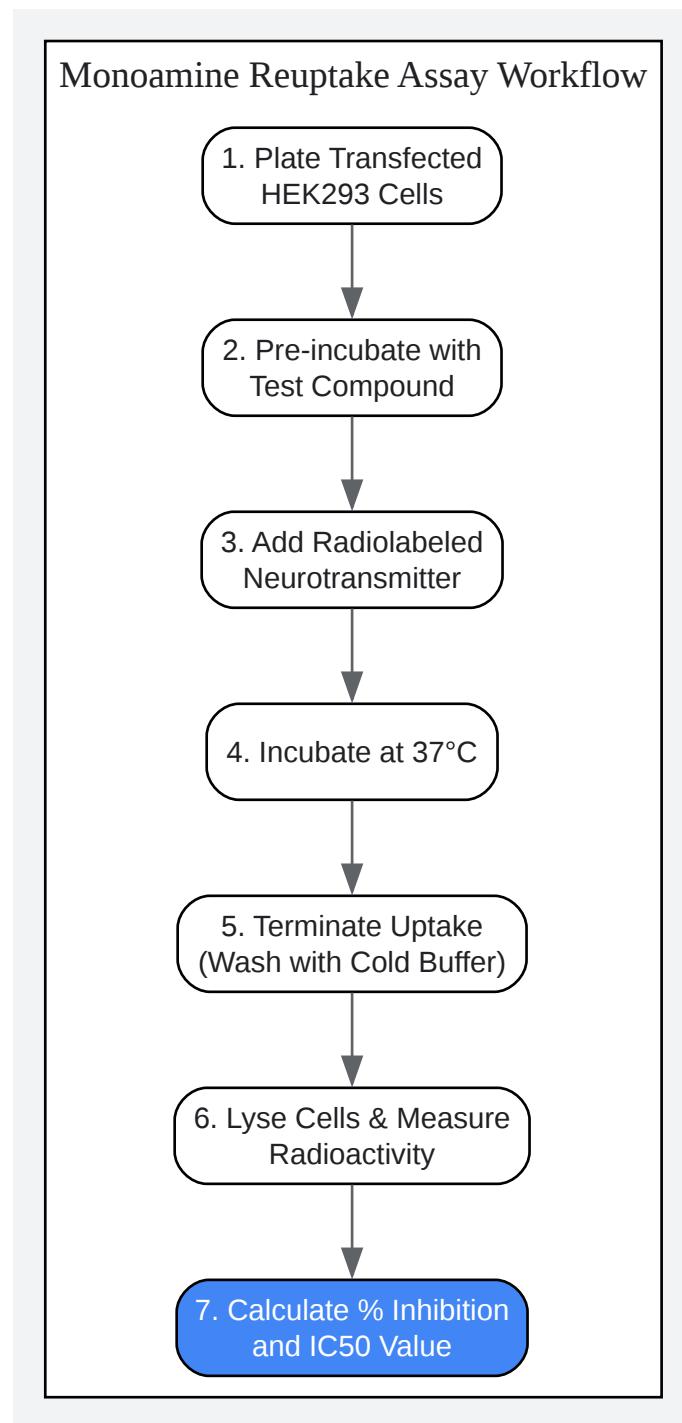
Experimental Protocols

To ensure the reproducibility and validity of SAR data, standardized experimental protocols are essential.

Protocol 1: In Vitro Monoamine Reuptake Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the reuptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Objective: To determine the IC₅₀ values of test compounds for hSERT, hNET, and hDAT.


Materials:

- HEK293 cells stably transfected with hSERT, hNET, or hDAT.
- Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
- Radiolabeled substrates (e.g., [³H]5-HT, [³H]NE, [³H]DA).
- Test compounds dissolved in DMSO.
- Scintillation counter and vials.

Procedure:

- Cell Plating: Plate the transfected HEK293 cells in 96-well plates and grow to confluence.

- Preparation of Reagents: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of the radiolabeled substrate in assay buffer.
- Pre-incubation: Wash the cells with assay buffer. Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature.
- Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.
- Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
- Cell Lysis and Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the amount of radioactivity using a scintillation counter.
- Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., desipramine for NET). The percent inhibition for each compound concentration is calculated, and the IC50 value is determined using non-linear regression analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro monoamine reuptake inhibition assay.

Conclusion and Future Directions

The **(1-Benzhydrylazetidin-3-yl)methanol** scaffold is a highly versatile and privileged structure for the development of triple reuptake inhibitors. The SAR studies have demonstrated that:

- The N-benzhydryl group is critical for potent DAT and NET inhibition.
- The rigid azetidine core serves as an effective scaffold.
- The 3-position offers a rich opportunity for modification to fine-tune potency and selectivity. Specifically, the introduction of a substituted aryl carbinol or an N-benzylamine at this position leads to highly potent compounds.

Future work in this area will likely focus on optimizing the pharmacokinetic properties of these potent inhibitors, including metabolic stability and oral bioavailability, to identify candidates suitable for clinical development. The insights gained from the SAR of this series provide a robust foundation for the rational design of the next generation of antidepressant therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3- α -Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace at KIST: Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors [pubs.kist.re.kr]
- 6. researchgate.net [researchgate.net]

- 7. A heterocyclic compound CE-103 inhibits dopamine reuptake and modulates dopamine transporter and dopamine D1-D3 containing receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Structure-activity relationship of (1-Benzhydrylazetidin-3-yl)methanol analogs]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272342#structure-activity-relationship-of-1-benzhydrylazetidin-3-yl-methanol-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com